molecular formula C22H19Cl2NO3 B127412 para-Cypermethrin CAS No. 61732-64-7

para-Cypermethrin

Cat. No.: B127412
CAS No.: 61732-64-7
M. Wt: 416.3 g/mol
InChI Key: NGALOHODGJDMHA-UHFFFAOYSA-N
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Description

para-Cypermethrin is a synthetic organic compound with the molecular formula C22H19Cl2NO3 and a molecular weight of 416.3 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

The major target site of para-Cypermethrin is the sodium channel of the nerve membrane . It can also interact with other targets, disrupting calcium homeostasis .

Mode of Action

This compound acts as a fast-acting neurotoxin in insects . It disrupts the sodium channel current, which regulates the polarization of the nerve cell membrane . This disruption leads to delayed repolarization and paralysis of the pests .

Biochemical Pathways

This compound affects various biochemical pathways. It can be degraded first by cleavage of its ester bond, followed by degradation of the benzene ring, and subsequent metabolism . The degradation process involves several enzymes produced by bacteria, with carboxylesterase enzymes being the most efficient .

Pharmacokinetics (ADME Properties)

It is known that cypermethrin is deactivated in humans by enzymatic hydrolysis to several carboxylic acid metabolites, which are eliminated in the urine .

Result of Action

The molecular and cellular effects of this compound’s action include mitochondrial dysfunction, autophagy impairment, and oxidative stress . It also alters the expression of iron transporter proteins leading to iron dyshomeostasis, which could contribute to dopaminergic neurotoxicity .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. It is easily degraded on soil and plants but can be effective for weeks when applied to indoor inert surfaces . Exposure to sunlight, water, and oxygen will accelerate its decomposition . It is highly toxic to fish, bees, and aquatic insects . The unrestricted utilization of this compound has sparked environmental concerns as it damages soil fertility, an ecosystem of essential bacteria, and causes allergic reactions and tremors in humans by affecting their nervous systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of para-Cypermethrin typically involves the reaction of 4-phenoxybenzyl cyanide with 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the reaction. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

para-Cypermethrin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are used in substitution reactions, often in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

para-Cypermethrin has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use in drug development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in industrial processes.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.

    4-Methoxyphenethylamine: A compound with applications in spectroscopy and chemical analysis.

Uniqueness

para-Cypermethrin is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of cyano, phenoxy, and cyclopropane groups makes it a versatile compound with diverse applications in various fields.

Properties

IUPAC Name

[cyano-(4-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-8-10-16(11-9-14)27-15-6-4-3-5-7-15/h3-12,17-18,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGALOHODGJDMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC=C(C=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90997011
Record name Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90997011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75567-47-4, 75567-48-5
Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cyano(4-phenoxyphenyl)methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075567474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cyano(4-phenoxyphenyl)methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075567485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90997011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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